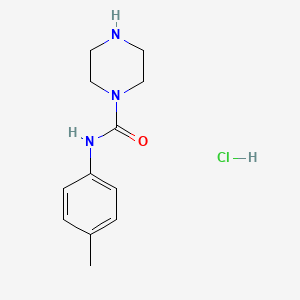
N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride
Vue d'ensemble
Description
“N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1354950-88-1 . It has a molecular weight of 255.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O.ClH/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride is used in scientific research for various purposes, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been shown to have an affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride is not fully understood. However, it is known to bind to serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This binding may result in the activation or inhibition of various signaling pathways, depending on the specific receptor subtype and the cellular context.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to affect various physiological processes, including blood pressure, heart rate, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride has several advantages for lab experiments. For example, it is relatively easy to synthesize and can be obtained in high purity. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of serotonin receptors in various physiological and pathological processes.
However, there are also some limitations to using this compound in lab experiments. For example, it has relatively low potency compared to other compounds that target serotonin receptors. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)piperazine-1-carboxamide hydrochloride. For example, further studies are needed to fully understand its mechanism of action and the specific signaling pathways it activates or inhibits. Additionally, more research is needed to determine its potential therapeutic applications, particularly in the treatment of psychiatric and neurological disorders.
Conclusion:
In conclusion, this compound is a useful tool for scientific research, particularly for studying the role of serotonin receptors in various physiological and pathological processes. It has a well-defined mechanism of action, and its synthesis is relatively easy. However, there are also some limitations to using this compound in lab experiments, including its low potency and short half-life. Further research is needed to fully understand its potential therapeutic applications and to identify new directions for future studies.
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-methylphenyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c1-10-2-4-11(5-3-10)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPDTSGUFMBEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




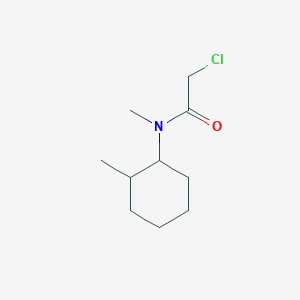
![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)

![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1464009.png)
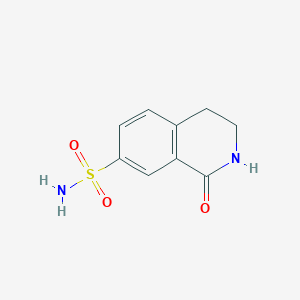



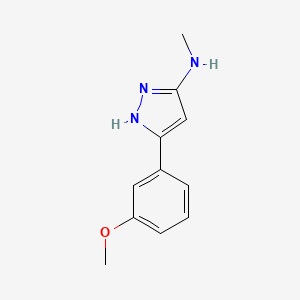


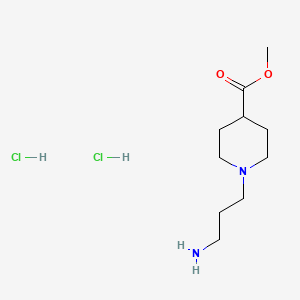
![1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride](/img/structure/B1464026.png)